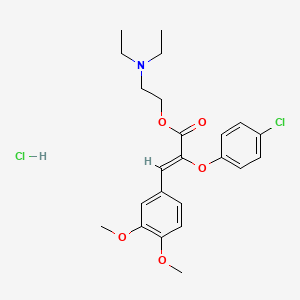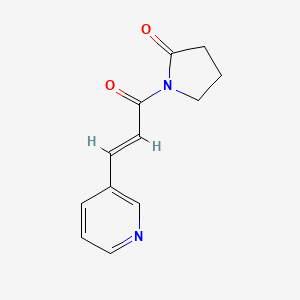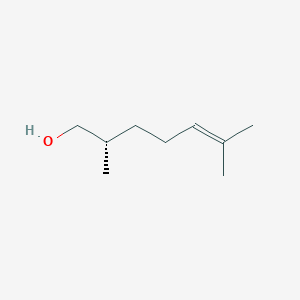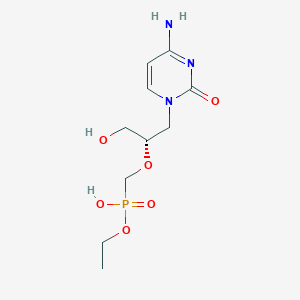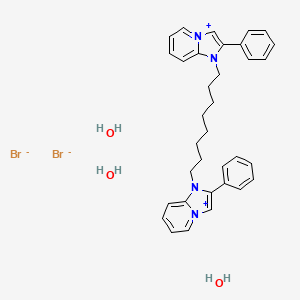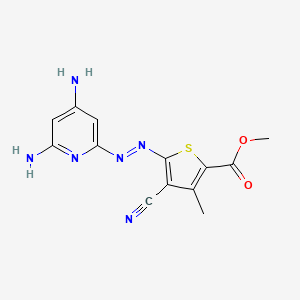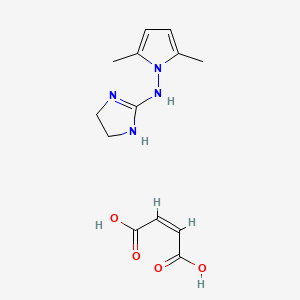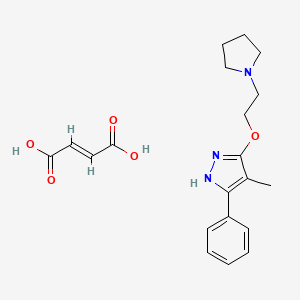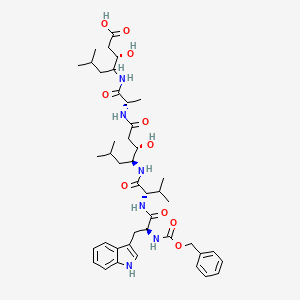
Cbz-Trp-Val-Sta-Ala-Sta-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Trp-Val-Sta-Ala-Sta-OH is a synthetic peptide compound composed of the amino acids tryptophan (Trp), valine (Val), statine (Sta), and alanine (Ala), with a carboxybenzyl (Cbz) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Trp-Val-Sta-Ala-Sta-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups using the carboxybenzyl (Cbz) group. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for easy purification and handling .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Trp-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: NaOCH3, NH3, RLi (organolithium reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Cbz-Trp-Val-Sta-Ala-Sta-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly as enzyme inhibitors or receptor ligands.
Industry: Utilized in the development of new materials and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of Cbz-Trp-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or receptor .
Comparación Con Compuestos Similares
Cbz-Trp-Val-Sta-Ala-Sta-OH can be compared to other similar compounds, such as:
Propiedades
Número CAS |
145031-47-6 |
|---|---|
Fórmula molecular |
C43H62N6O10 |
Peso molecular |
823.0 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C43H62N6O10/c1-24(2)17-32(35(50)20-37(52)45-27(7)40(55)46-33(18-25(3)4)36(51)21-38(53)54)47-42(57)39(26(5)6)49-41(56)34(19-29-22-44-31-16-12-11-15-30(29)31)48-43(58)59-23-28-13-9-8-10-14-28/h8-16,22,24-27,32-36,39,44,50-51H,17-21,23H2,1-7H3,(H,45,52)(H,46,55)(H,47,57)(H,48,58)(H,49,56)(H,53,54)/t27-,32-,33?,34-,35-,36-,39-/m0/s1 |
Clave InChI |
LGYGHBKRXYHDQJ-PLOKRZIXSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
SMILES canónico |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


